(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H21ClN2O5S2 and its molecular weight is 505. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Drug Design
Compounds with complex heterocyclic structures, similar to the one described, are often subjects of chemical synthesis research aimed at exploring novel synthetic pathways or improving existing ones. For example, studies on the synthesis and characterization of similar thiazole derivatives highlight the interest in developing new methodologies for constructing heterocyclic compounds due to their potential biological activities (Gad et al., 2020).
Biological Activity and Pharmacological Potential
Thiazole and thieno[2,3-d]pyrimidin derivatives, which share structural motifs with the compound , are frequently investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, some studies focus on the antimicrobial activity of formazans derived from thiadiazole compounds, suggesting a potential for these molecules in developing new antimicrobial agents (Sah et al., 2014).
Material Science and Sensing Applications
The chemical versatility of thiazole and related heterocycles makes them suitable for material science applications, including the development of novel sensors and optoelectronic materials. Studies have demonstrated the functionalization of metal-organic frameworks (MOFs) with thiazole-containing ligands to enhance their gas adsorption properties and sensing activities (Wang et al., 2016).
Antioxidant Properties
The substitution patterns, such as chloro and methoxy groups, on the phenyl rings in similar compounds have been explored for their potential antioxidant activities. Research into triazole derivatives containing methoxyphenol units, for instance, evaluates their efficacy as antioxidants, which could have implications for therapeutic applications against oxidative stress-related diseases (Hussain, 2016).
properties
IUPAC Name |
(3Z)-3-[(5-chloro-2,4-dimethoxyanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O5S2/c1-14-4-6-15(7-5-14)13-26-18-8-9-32-23(18)22(27)21(33(26,28)29)12-25-17-10-16(24)19(30-2)11-20(17)31-3/h4-12,25H,13H2,1-3H3/b21-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWUHKXXXMGCMR-MTJSOVHGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC(=C(C=C4OC)OC)Cl)S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC(=C(C=C4OC)OC)Cl)/S2(=O)=O)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.